molecular formula C7H13NO B15127422 rac-(2R,4R)-2-ethenyloxan-4-amine, trans

rac-(2R,4R)-2-ethenyloxan-4-amine, trans

Cat. No.: B15127422
M. Wt: 127.18 g/mol
InChI Key: VJBMPVPFRKUUFP-UHFFFAOYSA-N
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Description

rac-(2R,4R)-2-ethenyloxan-4-amine, trans is a chiral amine featuring a tetrahydropyran (oxane) ring substituted with an ethenyl group at the 2-position and an amine group at the 4-position. The "rac" designation indicates a racemic mixture of enantiomers, while "trans" refers to the spatial arrangement of substituents on the oxane ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors and other bioactive molecules .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-ethenyloxan-4-amine

InChI

InChI=1S/C7H13NO/c1-2-7-5-6(8)3-4-9-7/h2,6-7H,1,3-5,8H2

InChI Key

VJBMPVPFRKUUFP-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC(CCO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-2-ethenyloxan-4-amine, trans typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an oxane derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysis, where enzymes are employed to catalyze the reaction. This method is advantageous due to its high specificity and mild reaction conditions, which reduce the need for harsh chemicals and extreme temperatures. The use of engineered microorganisms to produce the desired compound through fermentation is also a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4R)-2-ethenyloxan-4-amine, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxane derivatives with different functional groups, such as hydroxyl, alkyl, and acyl groups .

Scientific Research Applications

rac-(2R,4R)-2-ethenyloxan-4-amine, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(2R,4R)-2-ethenyloxan-4-amine, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Its chiral nature allows it to interact selectively with biological molecules, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Oxane and Cyclohexane Amines

rac-[(2R,4R)-4-Phenyloxolan-2-yl]methanamine, trans
  • Structure : Features a phenyl substituent instead of ethenyl on the oxane ring.
  • CAS : 1969287-78-2 .
  • Applications : Used in asymmetric catalysis and as a ligand in metal-organic frameworks.
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine
  • Structure : Cyclohexane ring with a trifluoroethoxy group and amine substituent.
  • CAS : 1016820-04-4 .
  • Applications : Investigated in oncology for its role in kinase inhibition.
  • Key Difference : The trifluoroethoxy group introduces strong electron-withdrawing effects, altering solubility and metabolic stability compared to the ethenyl-oxane derivative .

Stereochemical Variants

rac-(1r,4r)-4-Isopropylcyclohexan-1-amine, trans
  • Structure : Cyclohexane ring with isopropyl and amine groups in trans configuration.
  • Synthesis : Used in CDK9 inhibitor synthesis (28% yield via transaminase catalysis) .
(R)-4-(2,2,2-Trifluoro-1-phenylethoxy)aniline
  • Structure : Chiral aniline derivative with trifluoroethoxy and phenyl groups.
  • Synthesis : Achieved 79% yield via reductive amination .
  • Key Difference: The planar aniline ring versus the non-planar oxane ring impacts conformational flexibility and target selectivity .

Table 1: Comparative Data for Selected Amines

Compound Molecular Formula Molecular Weight (g/mol) Yield (%) Key Substituent Application Reference
rac-(2R,4R)-2-ethenyloxan-4-amine C₇H₁₃NO 165.62 N/A Ethenyl, oxane Pharmaceutical intermediates
rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine C₁₁H₁₅NO 177.25 N/A Phenyl, oxane Catalysis, ligands
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine C₈H₁₄F₃NO 221.20 N/A Trifluoroethoxy, cyclohexane Kinase inhibition
rac-(1r,4r)-4-isopropylcyclohexan-1-amine C₉H₁₉N 141.26 28 Isopropyl, cyclohexane CDK9 inhibitors
(R)-4-(2,2,2-Trifluoro-1-phenylethoxy)aniline C₁₄H₁₂F₃NO 291.25 79 Trifluoroethoxy, aniline Breast cancer research

Functional Implications of Substituents

  • Ethenyl Group : Enhances reactivity in click chemistry applications (e.g., cycloadditions) but may reduce stability under acidic conditions compared to phenyl or trifluoroethoxy groups .
  • Trifluoroethoxy Group : Improves metabolic resistance and binding affinity in kinase targets but increases molecular weight and hydrophobicity .
  • Phenyl Group : Favors π-π stacking interactions in receptor binding but reduces solubility in aqueous media .

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